4-[(2-Fluorophenyl)methanesulfonyl]aniline
Overview
Description
“4-[(2-Fluorophenyl)methanesulfonyl]aniline” is a chemical compound that belongs to the class of sulfonamide compounds. It is closely related to “(2-fluorophenyl)methanesulfonyl fluoride” and “(2-Fluoro-phenyl)-methanesulfonyl chloride” which have CAS Numbers 1894823-73-4 and 24974-71-8 respectively.
Scientific Research Applications
Mild Palladium-Catalyzed N-arylation
Rosen et al. (2011) reported a mild and general palladium-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides, highlighting a safer alternative to potentially genotoxic reagents. This method, applicable to the synthesis of complex molecules like dofetilide, showcases the relevance of sulfonamide derivatives in streamlining synthetic routes while minimizing toxic byproduct formation (Brandon R. Rosen et al., 2011).
Synthesis of Tetrahydrocarbazoles
Gataullin et al. (2003) developed a synthesis method for tetrahydrocarbazoles starting from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline, illustrating the utility of sulfonamide derivatives in constructing complex heterocyclic structures. This method emphasizes the role of sulfonamides in facilitating cyclization reactions that are pivotal in synthesizing pharmacologically relevant molecules (R. Gataullin et al., 2003).
Structural Analysis of Sulfonamides
The structural analysis of N-(4-Fluorophenyl)methanesulfonamide by Gowda et al. (2007) provided insights into the molecular arrangement and potential for biological activity, highlighting the importance of sulfonyl groups in mediating interactions with biological receptors. Such analyses are crucial for understanding the bioactive conformation of sulfonamides and their potential therapeutic applications (B. Gowda et al., 2007).
Oxidative Fluorination Techniques
Buckingham et al. (2015) demonstrated a late-stage oxidative nucleophilic fluorination of N-arylsulfonamides, expanding the scope for synthesizing 4-fluorophenyl sulfonamides. This method underscores the adaptability of sulfonamides for functionalization, offering pathways to introduce fluorine atoms selectively, a modification valuable in drug discovery and radiotracer development (Faye Buckingham et al., 2015).
Fluorescence and Polymer Applications
Sulfonamide derivatives have also found applications in the development of fluorescent materials and polymers. For example, Beppu et al. (2014) synthesized 2,6-bis[aryl(alkyl)sulfonyl]anilines that exhibited high fluorescence emissions in the solid state, highlighting the potential of sulfonyl derivatives in designing new fluorescent materials and sensors. Such materials are promising for various applications, including bioimaging and environmental sensing (Teruo Beppu et al., 2014).
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfonyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFHCXGGLRWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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